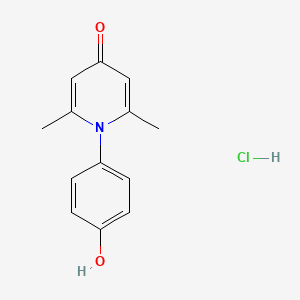
1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a hydroxyphenyl group and two methyl groups attached to the pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 2,6-dimethylpyridine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on a commercial scale.
化学反応の分析
Types of Reactions
1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyridinone derivatives.
Substitution: Halogenated or alkylated pyridinone derivatives.
科学的研究の応用
1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyridinone ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
4-hydroxy-2-methylquinoline: Shares the hydroxyphenyl group but has a different ring structure.
2,6-dimethylpyridine: Lacks the hydroxyphenyl group but has the same methyl-substituted pyridine ring.
4-hydroxybenzaldehyde: Contains the hydroxyphenyl group but lacks the pyridinone ring.
Uniqueness
1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride is unique due to the combination of the hydroxyphenyl group and the dimethyl-substituted pyridinone ring. This structural arrangement imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
CAS番号 |
821789-66-6 |
|---|---|
分子式 |
C13H14ClNO2 |
分子量 |
251.71 g/mol |
IUPAC名 |
1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4-one;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c1-9-7-13(16)8-10(2)14(9)11-3-5-12(15)6-4-11;/h3-8,15H,1-2H3;1H |
InChIキー |
KDFSTRJXLDHOBX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C=C(N1C2=CC=C(C=C2)O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


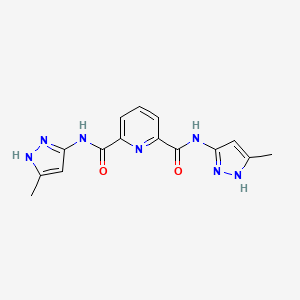
![2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14229148.png)
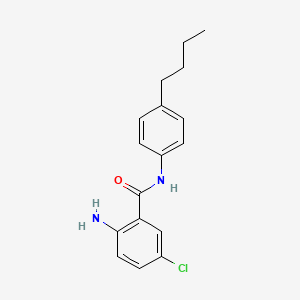
![5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14229161.png)
![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)

![5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide](/img/structure/B14229180.png)
![1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)-](/img/structure/B14229182.png)
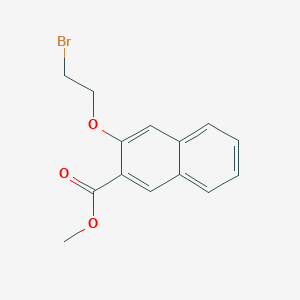
![(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14229189.png)
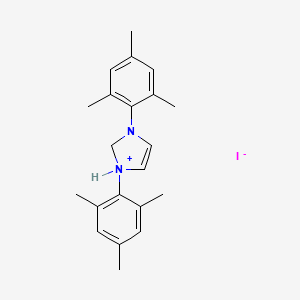
![Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14229202.png)


